![molecular formula C27H32O5 B15125576 (15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Benzyl Estetrol 17-Acetate: is a derivative of estetrol, a naturally occurring estrogenic steroid produced in the fetal liver during pregnancy. This compound is often used in research as a protected form of estetrol . Estetrol itself is considered an indicator of fetal well-being in patients with hypertensive disease during pregnancy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estetrol 17-Acetate involves the protection of the hydroxyl groups of estetrol. The benzyl group is introduced at the 3-position, and the acetate group is introduced at the 17-position. The reaction typically involves the use of benzyl chloride and acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of 3-O-Benzyl Estetrol 17-Acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Benzyl Estetrol 17-Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The compound can be reduced to remove the benzyl and acetate protecting groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of estetrol.
Substitution: Formation of various substituted derivatives of estetrol.
Applications De Recherche Scientifique
3-O-Benzyl Estetrol 17-Acetate is used extensively in scientific research due to its stability and ease of handling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its estrogenic activity and potential therapeutic applications.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 3-O-Benzyl Estetrol 17-Acetate involves its conversion to estetrol in the body. Estetrol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding leads to the activation of various signaling pathways that regulate gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Estetrol: The parent compound, naturally occurring estrogen.
Estradiol: Another naturally occurring estrogen with higher potency.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 3-O-Benzyl Estetrol 17-Acetate is unique due to its protected form, which allows for easier handling and storage. It also provides a stable precursor for the synthesis of estetrol and other derivatives .
Propriétés
Formule moléculaire |
C27H32O5 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3 |
Clé InChI |
JPIPMZOEOOUEIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)
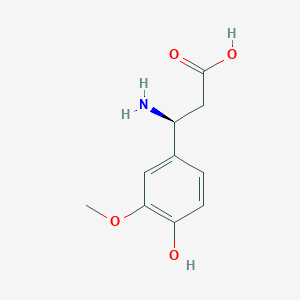
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)
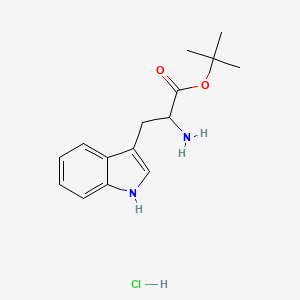
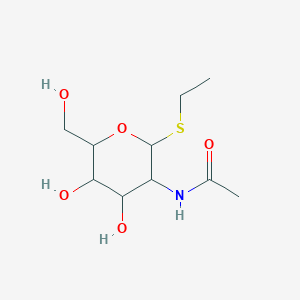
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)

![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
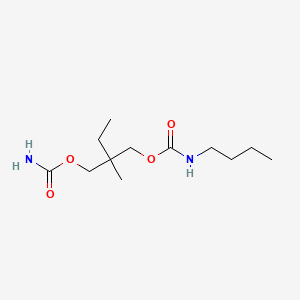
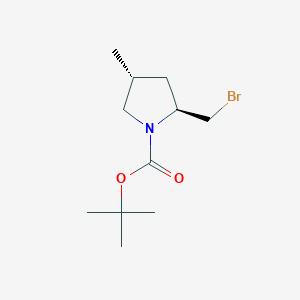
![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)

